Dibromobimane
Dibromobimane
Fluorescent thiol-specific labeling reagent. Bifunctional thiol reagent used as a cross-linking agent for cysteine mapping and studies on protein structure/conformation and cross-linking processes.
Dibromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing two methyl substituents at positions 2 and 6 as well as two bromomethyl substituents at positions 3 and 5. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole.
Dibromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing two methyl substituents at positions 2 and 6 as well as two bromomethyl substituents at positions 3 and 5. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole.
Brand Name:
Vulcanchem
CAS No.:
68654-25-1
VCID:
VC20834132
InChI:
InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3
SMILES:
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr
Molecular Formula:
C10H10Br2N2O2
Molecular Weight:
350.01 g/mol
Dibromobimane
CAS No.: 68654-25-1
Cat. No.: VC20834132
Molecular Formula: C10H10Br2N2O2
Molecular Weight: 350.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluorescent thiol-specific labeling reagent. Bifunctional thiol reagent used as a cross-linking agent for cysteine mapping and studies on protein structure/conformation and cross-linking processes. Dibromobimane is a pyrazolopyrazole that consists of 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione bearing two methyl substituents at positions 2 and 6 as well as two bromomethyl substituents at positions 3 and 5. It has a role as a fluorochrome. It is an organobromine compound and a pyrazolopyrazole. |
|---|---|
| CAS No. | 68654-25-1 |
| Molecular Formula | C10H10Br2N2O2 |
| Molecular Weight | 350.01 g/mol |
| IUPAC Name | 1,7-bis(bromomethyl)-2,6-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione |
| Standard InChI | InChI=1S/C10H10Br2N2O2/c1-5-7(3-11)13-8(4-12)6(2)10(16)14(13)9(5)15/h3-4H2,1-2H3 |
| Standard InChI Key | OSIYFMVMZXJKSP-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr |
| Canonical SMILES | CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)CBr |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator